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gltP protein, E coli - 128986-68-5

gltP protein, E coli

Catalog Number: EVT-1522112
CAS Number: 128986-68-5
Molecular Formula: C16H16N2O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of GltP involves transcription from its gene followed by translation into a polypeptide chain consisting of 437 amino acids. The protein is synthesized in the cytoplasm and subsequently integrated into the inner membrane of E. coli. The synthesis can be influenced by various environmental factors, including nutrient availability and stress conditions, which can alter gene expression levels.

Technical Details

Experimental approaches such as reverse transcription polymerase chain reaction (RT-PCR) and Western blotting have been utilized to study the expression levels of GltP under different growth conditions. Mutant strains lacking functional GltP have been instrumental in elucidating its role in amino acid transport and cellular metabolism .

Molecular Structure Analysis

Structure

Data

The protein's sequence has been analyzed through bioinformatics tools that predict secondary structures based on its amino acid composition. The presence of conserved motifs across related transporters suggests evolutionary conservation and functional importance .

Chemical Reactions Analysis

Reactions

GltP catalyzes the symport of L-glutamate and L-aspartate along with protons across the bacterial inner membrane. The reactions can be summarized as follows:

  • L-glutamate + H⁺ → L-glutamate (inside)
  • L-aspartate + H⁺ → L-aspartate (inside)

These reactions are essential for maintaining intracellular concentrations of these amino acids, which are crucial for protein synthesis and metabolic processes .

Technical Details

The transport mechanism is believed to involve a conformational change in the GltP protein upon substrate binding, which facilitates the translocation of substrates across the membrane. Studies using mutant strains have shown that disruptions in GltP function lead to decreased growth rates when glutamate or aspartate is limited .

Mechanism of Action

Process

The mechanism by which GltP operates involves a proton gradient across the inner membrane, which drives the uptake of amino acids against their concentration gradient. This process is crucial for E. coli survival in environments where these nutrients are scarce.

Data

Kinetic studies have indicated that GltP operates via a facilitated diffusion mechanism rather than active transport, relying on the electrochemical gradient established by proton pumps within the bacterial membrane .

Physical and Chemical Properties Analysis

Physical Properties

GltP is an integral membrane protein located within the inner membrane of E. coli. Its hydrophobic regions allow it to embed within the lipid bilayer, while hydrophilic regions interact with substrates.

Chemical Properties

The protein's functionality is heavily influenced by pH and ionic strength, with optimal activity observed at physiological pH levels (around 7.0). Variations in these conditions can affect substrate binding affinity and transport efficiency .

Applications

Scientific Uses

Research on GltP has significant implications for understanding amino acid transport mechanisms in bacteria. This knowledge can be applied in various fields including microbiology, biotechnology, and medicine. For instance:

  • Biotechnology: Manipulating GltP expression could enhance microbial production systems for amino acids.
  • Medical Research: Understanding how E. coli utilizes glutamate may provide insights into pathogenic strains that exploit similar transport mechanisms during infection.

Furthermore, studies on GltP contribute to broader research on nutrient uptake in prokaryotes, potentially informing antibiotic development strategies targeting bacterial transport systems .

Introduction to GltP in E. coli

GltP as a Proton-Coupled Glutamate/Aspartate Transporter

GltP is an integral membrane transporter in Escherichia coli that facilitates the secondary active uptake of L-glutamate and L-aspartate using the proton motive force (PMF). This symporter couples substrate translocation with proton influx, operating independently of sodium ions—a key distinction from some archaeal homologs. Purified GltP exists as a homotrimer in detergent solutions and membranes, as confirmed by electron microscopy and cross-linking studies [1] [3]. Each protomer functions independently, with substrate binding sites occluded within a central transport domain.

Functionally, GltP exhibits high affinity for glutamate (K0.5 = 194 μM) and aspartate, with transport kinetics modulated by extracellular pH. Activity assays in reconstituted liposomes demonstrate strict proton coupling: for every glutamate/aspartate molecule transported, one proton is cotranslocated [1] [7]. The transporter is inhibited by TBOA (DL-threo-β-benzyloxyaspartate) and HIP-B, competitive antagonists blocking substrate binding [1] [8]. Structurally, GltP contains 437 amino acids with 12 predicted transmembrane α-helices, forming a solvent-accessible extracellular bowl and intracellular substrate-release crevices [3] [8].

Table 1: Functional Characteristics of E. coli GltP

PropertyValueExperimental Evidence
SubstratesL-glutamate, L-aspartateRadiolabeled uptake assays [1]
Coupling IonH⁺ (protons)pH-dependent transport [1] [7]
Oligomeric StateTrimerElectron microscopy, cross-linking [1]
K0.5 (Glu)194 μMSSM-based electrophysiology [1]
InhibitorsTBOA, HIP-BTransport inhibition assays [1]

Evolutionary Context of GltP in Bacterial Secondary Transport Systems

GltP belongs to the solute carrier 1 (SLC1) family, evolutionarily conserved across bacteria and archaea. Its archaeal homolog, GltPh from Pyrococcus horikoshii, shares structural homology but utilizes Na⁺/H⁺ interchangeably for glutamate transport, reflecting adaptations to extreme environments [1] [8]. Both proteins exhibit a trimeric architecture with two distinct domains:

  • Trimerization Domain (TMD): Comprising transmembrane helices 1–6, maintaining structural integrity.
  • Transport Domain: Containing substrate/ion binding sites, capable of rigid-body movements ("elevator mechanism") to shuttle substrates across membranes [8].

This domain mobility—18 Å between outward- and inward-facing states—enables efficient substrate translocation without disrupting oligomeric interactions [8]. GltP's gene sequence (gltP) was revised in 1992, correcting the open reading frame to encode a 437-amino-acid protein (previously misannotated as 395 residues) [3]. The evolutionary conservation of the trimeric assembly underscores its role in maintaining transporter stability and function under physiological stresses.

Table 2: Structural and Functional Comparison of GltP Homologs

FeatureE. coli GltPP. horikoshii GltPh
Ion CouplingH⁺ onlyH⁺ or Na⁺
SubstratesGlu, AspGlu
TM Helices128 + reentrant loops
Transport DomainYes (HP1, HP2, TM7-8)Yes (structurally conserved)
Conformational Change18 Å domain shift18 Å domain shift [8]

Role in E. coli Metabolism and Stress Adaptation

GltP is critical for nitrogen assimilation and stress resilience in E. coli. It supplies glutamate—a central metabolite for amino acid synthesis, nucleotide production, and glutathione biosynthesis—enabling rapid responses to environmental challenges. Key roles include:

Metabolic Integration

  • Glutamate serves as a primary nitrogen donor in transamination reactions.
  • GltP-deficient strains exhibit growth defects under nitrogen limitation due to impaired glutamate uptake [7].

Stress Adaptation

  • Acid Resistance:
  • GltP works with glutamate decarboxylases (GadA/GadB) in the acid resistance system 2 (AR2). By importing glutamate, it supports decarboxylation to γ-aminobutyrate (GABA), consuming intracellular protons [7].
  • Knockout mutants (ΔgltP) show 100-fold reduced survival at pH 2.5 [7].
  • Oxidative/Osmotic Stress:
  • Glutamate is a precursor for glutathione, essential for redox homeostasis.
  • ΔgltP strains exhibit increased susceptibility to H2O2 and hyperosmolarity [7] [9].
  • Biofilm Formation:
  • GltP is upregulated >4-fold in stationary phase and during stress-induced RpoS activation [2] [7].
  • Transcriptomic studies link glutamate uptake to colanic acid and cellulose production, crucial for extracellular matrix assembly [4] [9].
  • Antibiotic Tolerance:
  • GltP inactivation reduces persistence to fluoroquinolones (e.g., levofloxacin) by impairing metabolic adaptation [7].

Regulatory Networks

GltP expression is modulated by:

  • RpoS: The stationary-phase sigma factor upregulates gltP during nutrient deprivation [4] [9].
  • c-di-GMP: Low c-di-GMP levels in RpoS-deficient pathogens enhance GltP-mediated citrate uptake, supporting iron acquisition [4].

Table 3: GltP in Stress Response Pathways

Stress TypeRole of GltPPhenotype of ΔgltP Mutants
Acid StressSupplies glutamate for proton consumption100-fold ↓ survival at pH 2.5 [7]
Oxidative StressProvides precursors for glutathione synthesis↑ ROS sensitivity [7] [9]
HyperosmosisMaintains osmolyte poolImpaired growth at high NaCl [7]
Antibiotic ExposureSupports metabolic adaptation in persisters↓ Levofloxacin/ofloxacin tolerance [7]

Compound Names Mentioned: L-glutamate, L-aspartate, TBOA, HIP-B, γ-aminobutyrate (GABA), colanic acid, glutathione, c-di-GMP.

Properties

CAS Number

128986-68-5

Product Name

gltP protein, E coli

Molecular Formula

C16H16N2O3

Synonyms

gltP protein, E coli

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